molecular formula C6H10O B13183059 {Bicyclo[2.1.0]pentan-1-yl}methanol

{Bicyclo[2.1.0]pentan-1-yl}methanol

Cat. No.: B13183059
M. Wt: 98.14 g/mol
InChI Key: CDALIZUXEPHQTF-UHFFFAOYSA-N
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Description

{Bicyclo[2.1.0]pentan-1-yl}methanol is an organic compound characterized by its unique bicyclic structure. This compound is a derivative of bicyclo[2.1.0]pentane, where a methanol group is attached to the first carbon of the bicyclic system. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.1.0]pentan-1-yl}methanol typically involves the reaction of bicyclo[2.1.0]pentane with formaldehyde in the presence of a catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide to facilitate the reaction. The reaction proceeds through a nucleophilic addition mechanism, where the formaldehyde reacts with the bicyclic compound to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.1.0]pentan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

{Bicyclo[2.1.0]pentan-1-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Bicyclo[2.1.0]pentan-1-yl}methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.0]pentane: The parent compound without the methanol group.

    Bicyclo[1.1.1]pentane: A similar bicyclic compound with a different ring structure.

    Cyclopentanol: A monocyclic analog with a hydroxyl group.

Uniqueness

{Bicyclo[2.1.0]pentan-1-yl}methanol is unique due to its bicyclic structure combined with a hydroxyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-bicyclo[2.1.0]pentanylmethanol

InChI

InChI=1S/C6H10O/c7-4-6-2-1-5(6)3-6/h5,7H,1-4H2

InChI Key

CDALIZUXEPHQTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C2)CO

Origin of Product

United States

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